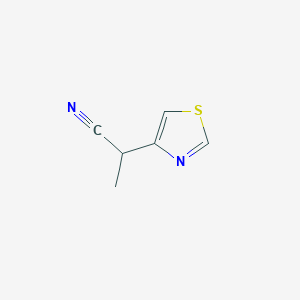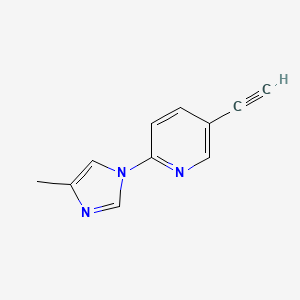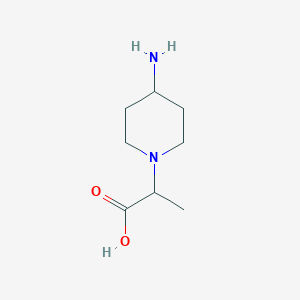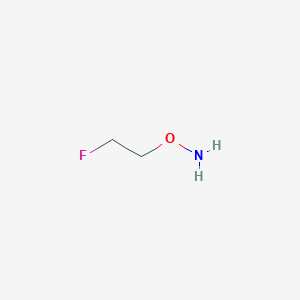![molecular formula C11H12O5 B8558944 Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8558944.png)
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Descripción general
Descripción
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is a derivative of 1,4-benzodioxane, a bicyclic compound containing a benzene ring fused to a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ring-closing metathesis (RCM) to form the 1,4-benzodioxane ring system . The reaction conditions often include the use of a nitro-Grela catalyst at ppm levels to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its α-adrenergic blocking activity is mediated through its binding to α-adrenergic receptors, inhibiting their function and leading to various physiological effects . The compound’s spasmolytic and hepatoprotective properties are also linked to its interaction with specific cellular pathways and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate include:
- Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- 2,3-dihydro-1,4-benzoxathiine derivatives
Uniqueness
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy and carboxylate groups, which confer distinct chemical and biological properties. Its high enantioselectivity in synthesis and potential therapeutic applications further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-13-8-5-7(11(12)14-2)6-9-10(8)16-4-3-15-9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZJZGJCCWVJTNBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCCO2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)


![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)


![2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)
